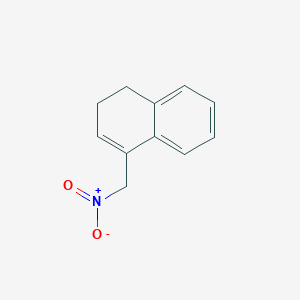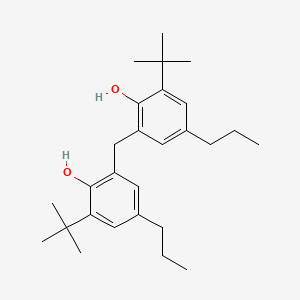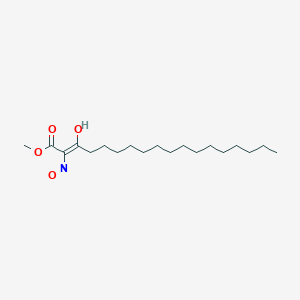
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a nitroso group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate typically involves a multi-step process. One common method includes the esterification of a suitable precursor, followed by the introduction of the nitroso group through a nitrosation reaction. The hydroxy group can be introduced via selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and nitrosation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. The ester and hydroxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate can be compared with similar compounds such as:
Methyl (E)-3-hydroxy-2-nitrosohexadec-2-enoate: Similar structure but with a shorter carbon chain.
Methyl (E)-3-hydroxy-2-nitrosododec-2-enoate: Similar structure but with a different carbon chain length.
Methyl (E)-3-hydroxy-2-nitrosobut-2-enoate: Similar functional groups but with a much shorter carbon chain.
Properties
Molecular Formula |
C19H35NO4 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate |
InChI |
InChI=1S/C19H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20-23)19(22)24-2/h21H,3-16H2,1-2H3/b18-17+ |
InChI Key |
MKKVNQWWAHTNIW-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C(=C(/C(=O)OC)\N=O)/O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=C(C(=O)OC)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


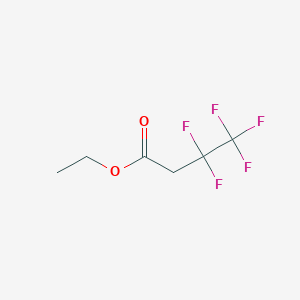
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
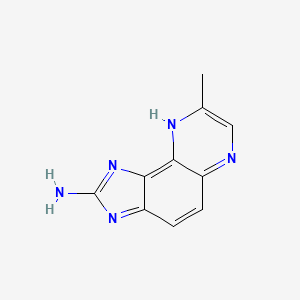

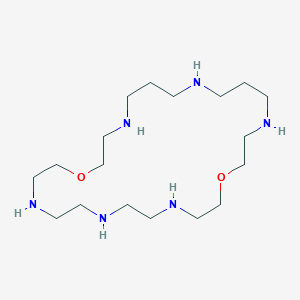

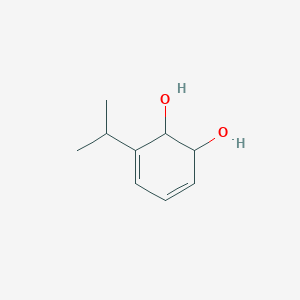
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
